molecular formula C48H97ClN2O4 B12705451 2-Hydroxy-3-((oxooctadecyl)oxy)propyldimethyl(3-((1-oxodocosyl)amino)propyl)ammonium chloride CAS No. 93803-20-4

2-Hydroxy-3-((oxooctadecyl)oxy)propyldimethyl(3-((1-oxodocosyl)amino)propyl)ammonium chloride

Cat. No.: B12705451
CAS No.: 93803-20-4
M. Wt: 801.7 g/mol
InChI Key: TXRLHWROXUVUPB-UHFFFAOYSA-N
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Description

2-Hydroxy-3-((oxooctadecyl)oxy)propyldimethyl(3-((1-oxodocosyl)amino)propyl)ammonium chloride is a complex organic compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-((oxooctadecyl)oxy)propyldimethyl(3-((1-oxodocosyl)amino)propyl)ammonium chloride typically involves the following steps:

    Esterification: The initial step involves the esterification of 2-hydroxypropyl with oxooctadecyl chloride under acidic conditions to form 2-hydroxy-3-((oxooctadecyl)oxy)propyl ester.

    Quaternization: The ester is then reacted with dimethylamine and 1-oxodocosyl chloride in the presence of a suitable solvent and catalyst to form the quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification and quaternization processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-((oxooctadecyl)oxy)propyldimethyl(3-((1-oxodocosyl)amino)propyl)ammonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quaternary ammonium compounds.

Scientific Research Applications

2-Hydroxy-3-((oxooctadecyl)oxy)propyldimethyl(3-((1-oxodocosyl)amino)propyl)ammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in cell culture and molecular biology for its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It interacts with lipid membranes and proteins, altering their structure and function. The quaternary ammonium group plays a crucial role in its interaction with biological molecules, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-((1-oxooctyl)oxy)propyl decanoate
  • 2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride

Uniqueness

2-Hydroxy-3-((oxooctadecyl)oxy)propyldimethyl(3-((1-oxodocosyl)amino)propyl)ammonium chloride is unique due to its specific combination of long-chain fatty acids and quaternary ammonium group, which imparts distinct surfactant properties and makes it suitable for specialized applications in various fields.

Biological Activity

2-Hydroxy-3-((oxooctadecyl)oxy)propyldimethyl(3-((1-oxodocosyl)amino)propyl)ammonium chloride, also known as a quaternary ammonium compound, is a complex molecule with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and findings from relevant studies.

  • Molecular Formula : C₄₄H₈₉ClN₂O₄
  • Molecular Weight : 745.64 g/mol
  • CAS Number : 93981-10-3

The compound features a long hydrophobic alkyl chain, which is characteristic of many surfactants and antimicrobial agents.

  • Antimicrobial Properties :
    • Quaternary ammonium compounds (QACs) are known for their ability to disrupt microbial cell membranes. The hydrophobic tail of the molecule interacts with the lipid bilayer of bacterial membranes, leading to cell lysis and death.
    • Studies have shown that compounds similar to this one exhibit bactericidal activity against a range of gram-positive and gram-negative bacteria.
  • Cytotoxicity :
    • The compound's cytotoxic effects have been evaluated in various cell lines. It has been observed to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.
  • Surface Activity :
    • As a surfactant, it can reduce surface tension in biological fluids, which may enhance drug delivery and bioavailability.

Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy examined the efficacy of various QACs against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds with similar structures to this compound demonstrated significant antibacterial activity at low concentrations .

Cytotoxicity in Cancer Cells

Research conducted on the cytotoxic effects of quaternary ammonium compounds on human cancer cell lines revealed that this compound induced cell death through mitochondrial dysfunction and caspase activation. The study reported an IC50 value indicating effective concentration levels for inducing apoptosis in colorectal cancer cells .

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityCytotoxicity (IC50 μM)Surface Tension Reduction
This compoundHigh against MRSA25 μMModerate
Similar QAC AModerate30 μMHigh
Similar QAC BHigh against E. coli20 μMLow

Pharmaceutical Formulations

Due to its surfactant properties, this compound can be utilized in pharmaceutical formulations to enhance solubility and stability of active ingredients. Its antimicrobial properties also make it suitable for use in antiseptic products.

Agriculture

The use of quaternary ammonium compounds as biocides in agriculture is gaining traction. Their ability to control pathogenic microorganisms can help improve crop yields and reduce post-harvest losses.

Properties

CAS No.

93803-20-4

Molecular Formula

C48H97ClN2O4

Molecular Weight

801.7 g/mol

IUPAC Name

[3-(docosanoylamino)-2-hydroxy-3-(18-oxooctadecoxy)propyl]-dimethyl-propylazanium;chloride

InChI

InChI=1S/C48H96N2O4.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-20-23-26-29-32-35-38-41-47(53)49-48(46(52)45-50(3,4)42-6-2)54-44-40-37-34-31-28-25-22-19-18-21-24-27-30-33-36-39-43-51;/h43,46,48,52H,5-42,44-45H2,1-4H3;1H

InChI Key

TXRLHWROXUVUPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(C(C[N+](C)(C)CCC)O)OCCCCCCCCCCCCCCCCCC=O.[Cl-]

Origin of Product

United States

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